N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Beschreibung
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a 4-fluorobenzo[d]thiazole moiety linked to a sulfonylated 2-methylpiperidine group. The 2-methylpiperidinyl sulfonyl group introduces conformational flexibility and moderate lipophilicity, while the fluorine atom on the benzothiazole may enhance metabolic stability and electronic effects .
Eigenschaften
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-5-2-3-12-24(13)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-4-7-17(18)28-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLUZCBZWXNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, comprising a fluorinated benzothiazole core and a sulfonamide group linked to a piperidine ring, suggests potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, molecular interactions, and relevant research findings.
- Molecular Formula : C20H21FN4O3S2
- Molecular Weight : 448.53 g/mol
- Structure : The compound features a benzothiazole moiety substituted with a fluorine atom and a sulfonyl group linked to a piperidine ring, which may enhance its biological activity.
Antitumor Activity
Research indicates that compounds similar to N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant antitumor activity. For instance, studies on related benzothiazole derivatives have shown:
- High potential to inhibit cell proliferation : Compounds were tested on various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The IC50 values (the concentration required to inhibit cell growth by 50%) for some derivatives were notably low, indicating strong antitumor efficacy.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These results suggest that the structural features of these compounds may contribute to their effectiveness against cancer cells while exhibiting lower toxicity to normal cells like MRC-5 fibroblasts .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated. Various compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria:
- Testing Method : Broth microdilution testing was employed according to CLSI guidelines.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Saccharomyces cerevisiae | Moderate |
The findings indicate that certain derivatives can effectively inhibit the growth of these pathogens, suggesting their potential as antimicrobial agents .
Molecular Interaction Studies
Molecular docking studies have been utilized to predict the binding affinity of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide with various biological targets:
- Enzyme Inhibition : The sulfonamide linkage allows for nucleophilic substitutions, which may enhance binding with specific enzymes involved in disease pathways.
- Receptor Interactions : The compound's structural characteristics may facilitate interactions with receptors implicated in tumor growth and inflammation.
These studies are crucial for optimizing the design of new derivatives with enhanced biological activities and reduced side effects .
Case Study 1: Antitumor Efficacy in Lung Cancer Models
In a study involving human lung cancer cell lines, N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide showed notable effects:
- Cell Viability Assays : Conducted using both 2D and 3D cultures.
The results indicated that while the compound exhibited high efficacy in reducing cell viability in 2D assays, its effectiveness was somewhat diminished in 3D cultures, highlighting the need for further structural optimization .
Case Study 2: Antimicrobial Testing Against Pathogenic Strains
Another study evaluated the antimicrobial activity of related benzothiazole compounds against pathogenic strains:
- Results : Compounds demonstrated varying degrees of effectiveness against E. coli and S. aureus, with some achieving MIC values suitable for therapeutic use.
These findings underscore the potential application of benzothiazole derivatives in treating infections caused by resistant strains.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Multitarget Inhibitor Studies
Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-bromophenyl)sulfonyl)piperidine-4-carboxamide (4–11) () share a benzothiazole-sulfonyl-piperidine scaffold but differ in substituents:
- Aryl vs. Piperidinyl Sulfonyl Groups : The target compound uses a 2-methylpiperidinyl sulfonyl group, whereas analogs like 4–20 and 4–11 feature aromatic sulfonyl groups (e.g., 2,4-dichlorophenyl). The cycloaliphatic 2-methylpiperidinyl group likely reduces steric hindrance and improves solubility compared to bulky aryl sulfonyl groups .
- Synthetic Yields : Analogues with aromatic sulfonyl groups (e.g., 4–26, 16% yield) show lower yields than those with aliphatic substituents (e.g., 4–22, 75% yield), suggesting that the target compound’s 2-methylpiperidinyl group may offer synthetic advantages over halide-containing aryl systems .
Adjuvant Activity Analogs
2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) () shares a sulfonylated piperidine-benzamide core but differs in the heterocycle (thiazole vs. fluorobenzo[d]thiazole) and substituents:
- Fluorine vs. Methyl Groups : The 4-fluorobenzo[d]thiazole in the target compound may enhance electron-withdrawing effects and membrane permeability compared to 2E151’s dimethylphenyl-thiazole.
- Biological Potency : 2E151 demonstrates potent adjuvant activity by enhancing TLR4-mediated immune responses. The target compound’s fluorinated benzothiazole could modulate similar pathways but with distinct kinetics due to altered electronic profiles .
Thiazole-Based Carboxamides from Pain Research
Compounds like N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i) () highlight the role of nitrogen-containing substituents:
- Solubility Considerations: Morpholinomethyl or piperazinyl groups in analogs (e.g., 4e, 4g) increase hydrophilicity, whereas the target compound’s 2-methylpiperidinyl sulfonyl group balances lipophilicity and solubility .
Physicochemical Properties
| Property | Target Compound | 4–20 (Ev2) | 2E151 (Ev5,10) |
|---|---|---|---|
| Molecular Weight | ~500 (estimated) | ~550 (calculated) | ~480 (estimated) |
| logP (Predicted) | ~3.5 | ~4.2 (aryl sulfonyl) | ~3.8 |
| Solubility | Moderate (HCl salt available) | Low (halogenated aryl) | Moderate (aliphatic chain) |
The target compound’s 2-methylpiperidinyl group likely reduces crystallinity compared to halogenated aryl analogs, improving bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
